Cas no 1010924-17-0 (3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid)

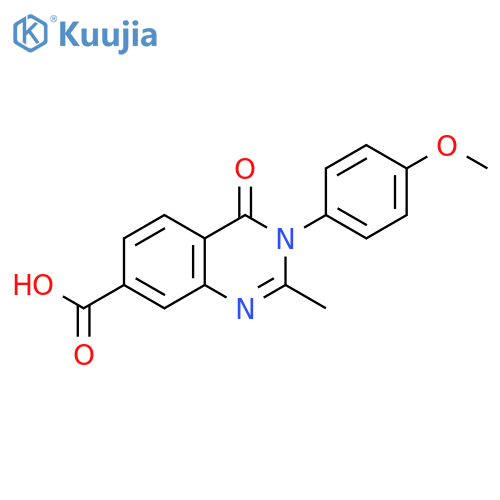

1010924-17-0 structure

商品名:3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

CAS番号:1010924-17-0

MF:C17H14N2O4

メガワット:310.304064273834

MDL:MFCD10042174

CID:5548823

3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

-

- MDL: MFCD10042174

- インチ: 1S/C17H14N2O4/c1-10-18-15-9-11(17(21)22)3-8-14(15)16(20)19(10)12-4-6-13(23-2)7-5-12/h3-9H,1-2H3,(H,21,22)

- InChIKey: KGVKKAMNNJVRON-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=CC(C(O)=O)=C2)C(=O)N(C2=CC=C(OC)C=C2)C=1C

3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| OTAVAchemicals | 1111870-500MG |

3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid |

1010924-17-0 | 95% | 500MG |

$300 | 2023-07-05 | |

| A2B Chem LLC | BA37892-500mg |

3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid |

1010924-17-0 | 95% | 500mg |

$534.00 | 2024-04-20 | |

| OTAVAchemicals | 1111870-100MG |

3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid |

1010924-17-0 | 95% | 100MG |

$200 | 2023-07-05 | |

| OTAVAchemicals | 1111870-250MG |

3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid |

1010924-17-0 | 95% | 250MG |

$250 | 2023-07-05 | |

| A2B Chem LLC | BA37892-250mg |

3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid |

1010924-17-0 | 95% | 250mg |

$478.00 | 2024-04-20 | |

| A2B Chem LLC | BA37892-100mg |

3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid |

1010924-17-0 | 95% | 100mg |

$423.00 | 2024-04-20 |

3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

1010924-17-0 (3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid) 関連製品

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量